4-(cyclooctylamino)-3-nitro-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(cyclooctylamino)-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-17-16(19(21)22)15(13-10-6-7-11-14(13)23-17)18-12-8-4-2-1-3-5-9-12/h6-7,10-12,18H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEACGRGCMZWRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(cyclooctylamino)-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the chromenone core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Cyclooctylamino Group: The final step involves the nucleophilic substitution reaction where the nitro-chromenone intermediate reacts with cyclooctylamine under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(Cyclooctylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.
Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chromenone ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
4-(Cyclooctylamino)-3-nitro-2H-chromen-2-one has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various pathogens. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell growth. In vitro studies indicated a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment .
- Anti-inflammatory Effects : Research indicates that it can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages by approximately 50% .
The compound's biological activity extends beyond antimicrobial and anticancer effects:
- Enzyme Inhibition : It has been studied as a potential inhibitor of monoamine oxidase B, which is relevant for neurodegenerative diseases .
- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclooctylamino group may enhance interactions with specific proteins or enzymes .
Material Science
The unique structure of this compound makes it suitable for applications in developing new materials:
- Optical and Electronic Properties : Research is ongoing into its use in creating photoresponsive materials and sensors due to its distinctive electronic properties .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 4-(cyclooctylamino)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclooctylamino group may enhance the compound’s ability to interact with specific proteins or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of nitro-coumarins are highly dependent on substituents at positions 3 and 3. Key analogs include:
Key Observations :
- Electronic Effects: Electron-withdrawing nitro groups at position 3 stabilize the coumarin core, while amino substituents at position 4 modulate electron density and hydrogen-bonding capacity .
Spectral Analysis
- IR Spectroscopy: All nitro-coumarins exhibit strong C=O stretches (~1680 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (1515–1335 cm⁻¹) .
- 1H NMR : Aromatic protons (H-5, H-6, H-7, H-8) appear between 7.2–8.3 ppm, while substituent-specific signals (e.g., methoxy at 3.75 ppm) aid structural confirmation .
- 13C NMR : Quaternary carbons (C-4a, C-8a) resonate at ~114–151 ppm, with HMBC correlations confirming substituent positions .
Biological Activity
4-(Cyclooctylamino)-3-nitro-2H-chromen-2-one is a compound belonging to the class of chromenes, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationship (SAR) based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a chromenone backbone with a cyclooctylamino substitution at the 4-position and a nitro group at the 3-position. The synthesis of this compound can be achieved through various synthetic routes involving the functionalization of existing chromene derivatives.
Anticancer Activity
Research indicates that compounds containing the 2H-chromene scaffold exhibit significant anticancer properties . For instance, studies have shown that derivatives of 2H-chromenes can induce apoptosis in cancer cells by interacting with tubulin, leading to cell cycle arrest and apoptosis through caspase activation .
Table 1: Summary of Anticancer Activities of Chromene Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HEPG2-1 | TBD | Induces apoptosis via tubulin binding |
| Other 2H-chromene derivatives | Various | <10 | Caspase activation, G2/M arrest |
Antimicrobial Activity
The antimicrobial potential of chromene derivatives has also been explored. These compounds have shown efficacy against various bacterial strains, highlighting their potential as antimicrobial agents . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Antioxidant Activity
Chromene derivatives are noted for their antioxidant properties , which contribute to their protective effects against oxidative stress-related diseases. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .
Inhibitory Effects on Enzymes
Recent studies have highlighted the inhibitory effects of chromene derivatives on important enzymes such as monoamine oxidase (MAO). For instance, certain analogs demonstrated potent inhibition against MAO-B, which is significant for therapeutic strategies targeting neurodegenerative diseases like Parkinson's .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence and position of functional groups such as nitro and amino groups play crucial roles in determining the compound's potency and selectivity towards specific biological targets. SAR studies suggest that modifications to the cyclooctyl group may enhance or diminish biological activity depending on steric and electronic factors .
Case Studies
- Antitumor Efficacy : A study evaluating the cytotoxic effects of various chromene derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against liver carcinoma cell lines (HEPG2). The IC50 values ranged from 2.70 μM to over 10 μM depending on structural variations .
- Neuroprotective Potential : Another investigation into MAO-B inhibition revealed that certain chromene-based compounds showed promising results in vitro, with IC50 values indicating strong inhibitory activity that could be beneficial for treating neurodegenerative conditions .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(cyclooctylamino)-3-nitro-2H-chromen-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the coumarin core. A plausible route includes:
Nitro-substitution : Introduce the nitro group at position 3 via nitration of 4-chloro-2H-chromen-2-one under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
Amination : Replace the 4-chloro group with cyclooctylamine via nucleophilic aromatic substitution (SNAr), using a polar aprotic solvent (e.g., DMF) and elevated temperatures (80–100°C) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm purity via HPLC or TLC.
Optimization Tips :
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
Methodological Answer: A combination of 1D/2D NMR , HR-MS , and IR spectroscopy is essential:
Q. What biological assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer: Common assays include:
- Cytotoxicity : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test inhibitory effects on kinases or proteases via fluorometric or colorimetric substrate cleavage (e.g., ATPase activity for kinase targets) .
- Antimicrobial Activity : Employ microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in nitro group orientation or cyclooctyl ring conformation .
- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in the cyclooctylamino group, which may explain split signals .
- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian/B3LYP) to validate assignments .
Q. What strategies mitigate regioselectivity challenges during nitration or amination steps?
Methodological Answer:
- Directed Nitration : Use electron-withdrawing groups (e.g., Cl at position 4) to direct nitration to position 3 .
- Protection/Deprotection : Temporarily protect the amino group (e.g., Boc protection) during nitration to prevent side reactions .
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing reaction time and energy input .
Q. How can sulfonation or other functionalizations be performed on the chromen-2-one scaffold?
Methodological Answer:
- Sulfonation : React with ClSO₃H in acetonitrile under reflux (80°C, 1.5 hours) to introduce sulfonyl chloride groups at position 3 or 4. Isolate via recrystallization (ethanol) .
- Challenges : The nitro group may deactivate the ring; use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution .
Q. What computational methods predict the compound’s reactivity or binding modes?
Methodological Answer:
Q. How can crystallographic data resolve ambiguities in tautomeric forms or nitro group orientation?
Methodological Answer:
- High-Resolution XRD : Collect data at low temperature (100 K) to minimize thermal motion artifacts. Refine using SHELXL with twin-law corrections if twinning is observed .
- Electron Density Maps : Analyze residual density near the nitro group to confirm planar geometry and rule out alternative substituent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
